
Galamustine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
加拉氮芥盐酸盐是一种以其抗癌特性而闻名的中小分子药物。它是一种 DNA 抑制剂和 DNA 烷化剂,最初由艾伯维公司开发。 该化合物已显示出在治疗肿瘤方面的潜力,尽管其开发在第一阶段临床试验后中止了 .
准备方法
加拉氮芥盐酸盐通过多步合成制备。D-吡喃半乳糖的仲羟基通过相邻封端反应生成双(丙酮)化合物,得到 1,2:3,4-二-O-异丙基亚甲基-D-吡喃半乳糖。然后在 6-CH2OH 位置对该中间体进行甲磺酰化,并在 C-6 位置用二乙醇胺烷基化。 将所得化合物中的羟乙基进行氯化,并用稀水溶液脱除丙酮保护基,生成 6-双(2-氯乙基)氨基-6-脱氧-D-吡喃半乳糖盐酸盐 .
化学反应分析
加拉氮芥盐酸盐会发生多种类型的化学反应,包括:
取代反应: 该化合物由于存在氯乙基,可以发生亲核取代反应。
烷基化反应: 作为 DNA 烷化剂,它与 DNA 形成共价键,导致交联并抑制 DNA 复制和转录。
这些反应中常用的试剂包括甲磺酰氯用于甲磺酰化,二乙醇胺用于烷基化,稀水溶液用于脱除保护基。 从这些反应中产生的主要产物是通向最终加拉氮芥盐酸盐化合物的中间体 .
科学研究应用
加拉氮芥盐酸盐因其抗癌特性而被广泛研究。它已显示出抑制细胞生长和影响小鼠 P388 白血病和中国仓鼠卵巢细胞的细胞周期动力学。 该化合物与 L-苯丙氨酸芥子相比,在 IC50 剂量下对细胞动力学的影响相似 .
除了在癌症研究中的应用外,加拉氮芥盐酸盐还被研究用于降低骨髓毒性,这与其他氮芥相比 . 还使用高效液相色谱法研究了其与二乙基二硫代氨基甲酸形成稳定的二取代加合物的能力 .
作用机制
加拉氮芥盐酸盐通过烷基化抑制 DNA 发挥作用。它与 DNA 形成共价键,导致交联和破坏 DNA 复制和转录。 这种机制会导致癌细胞的生长抑制和细胞死亡的诱导 .
相似化合物的比较
加拉氮芥盐酸盐与其他氮芥化合物相似,如美克氯乙胺和美法仑。 它显示出比美克氯乙胺更低的骨髓毒性 . 该化合物独特的结构,包括半乳糖部分,使其与其他氮芥区别开来,并有助于其特定的生物活性 .
类似化合物包括:
美克氯乙胺: 一种骨髓毒性较高的氮芥。
美法仑: 另一种用于癌症治疗的氮芥。
L-苯丙氨酸芥子: 对细胞动力学的影响相似.
常见问题
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Galamustine hydrochloride, and how can researchers ensure reproducibility?
- Methodological Guidance :
- Synthesis should follow peer-reviewed protocols with detailed documentation of reaction conditions (solvents, catalysts, temperature, pH) and purification steps (e.g., recrystallization, chromatography). Characterization requires multiple orthogonal techniques:
- Structural Confirmation : NMR (¹H/¹³C), FT-IR, and mass spectrometry .
- Purity Assessment : HPLC (≥95% purity threshold) with UV/vis or ELSD detection .
- Reproducibility hinges on explicit procedural descriptions in the "Experimental" section, including batch-specific variations and equipment calibration records .
Q. How should researchers evaluate the stability of this compound under different storage and experimental conditions?
- Methodological Guidance :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) using ICH Q1A guidelines. Monitor degradation via:
Parameter | Analytical Method | Acceptance Criteria |
---|---|---|
Physical stability | Visual inspection, XRD | No color change/crystallinity loss |
Chemical stability | HPLC-UV (peak area ±2%) | ≤5% degradation |
- Include control samples and validate methods under stress conditions (e.g., oxidative, photolytic) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Guidance :
- Adopt OSHA-compliant practices:
- PPE : Nitrile gloves (tested via ASTM F739; consult Ansell/Mapa compatibility charts), lab coats, and goggles .
- Engineering Controls : Fume hoods (face velocity ≥0.5 m/s) and spill kits with inert adsorbents .
- Emergency Protocols : Immediate eye irrigation (15 mins, ANSI-compliant eyewash), contaminated skin decontamination (soap/water, 1% sodium thiosulfate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., IC₅₀ variations) for this compound?
- Methodological Guidance :
- Perform meta-analysis with inclusion criteria:
- Study Quality : Exclude data from non-GLP-compliant labs or studies lacking positive/negative controls .
- Experimental Variables : Normalize data for cell line passage number, serum concentration, and assay incubation time .
- Use statistical tools (e.g., Grubbs' test for outliers, ANOVA for batch effects) to identify confounding variables .
Q. What experimental design strategies minimize variability in assessing this compound’s mechanism of action?
- Methodological Guidance :
- Blinding : Implement double-blinded compound administration and data analysis .
- Controls : Include vehicle, off-target inhibitors, and genetic knockouts (CRISPR/Cas9) to confirm specificity .
- Dose-Response : Use 8-point serial dilutions (log-scale) to calculate Hill coefficients and reduce EC₅₀ variability .
Q. How can in vitro-in vivo efficacy discrepancies be addressed in preclinical studies of this compound?
- Methodological Guidance :
- Pharmacokinetic Bridging : Measure plasma protein binding (equilibrium dialysis) and liver microsomal stability (T½) to adjust in vitro dosages .
- Tumor Models : Compare efficacy in cell-derived xenografts (CDX) vs. patient-derived organoids (PDO) to assess translational relevance .
- Biomarker Validation : Use LC-MS/MS to quantify target engagement in tissues, correlating with efficacy endpoints .
Q. What challenges arise in validating analytical methods for this compound metabolites, and how can they be mitigated?
- Methodological Guidance :
- Matrix Effects : Spike metabolites into plasma/urine and assess recovery (80–120%) via standard addition .
- Sensitivity : Optimize LC-MS/MS parameters (e.g., ESI polarity, collision energy) to achieve LLOQ ≤1 ng/mL .
- Cross-Validation : Compare results across labs using harmonized SOPs and reference standards .
属性
CAS 编号 |
107811-63-2 |
---|---|
分子式 |
C10H20Cl3NO5 |
分子量 |
340.6 g/mol |
IUPAC 名称 |
(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1 |
InChI 键 |
YPEQSOJVCFFDKJ-IBUKJIQJSA-N |
SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
手性 SMILES |
C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |
规范 SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |
相关CAS编号 |
105618-02-8 (Parent) |
同义词 |
6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose C6-galactose mustard C6-galactose mustard hydrochloride C6-GLM galactose-6-mustard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。